molecular formula C23H15Cl2N3O B2630766 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-83-2

1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2630766
CAS RN: 901043-83-2
M. Wt: 420.29
InChI Key: AUVXBCXXBDBPNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazoloquinolines : Nagarajan and Shah (1992) described the synthesis of pyrazoloquinolines, which are structurally similar to the chemical . They discussed the unique aminoalkylation at N(3) and the formation of cyclic hydroxamic acids from nitropyrazoles (Nagarajan & Shah, 1992).

  • Molecular and Supramolecular Structures : A study by Kumara et al. (2016) on hydrazone and pyrazoloquinoline derivatives revealed their antimicrobial and antiviral activities. This research gives insights into the molecular and supramolecular structures of compounds related to pyrazoloquinolines (Kumara et al., 2016).

Potential Applications

  • Biological and Antimicrobial Properties : Hamama et al. (2012) investigated the synthesis and biological properties of novel pyrazoles, including pyrazoloquinolines. These compounds showed potential as antibacterial and antitumor agents, highlighting the medical application possibilities of compounds structurally related to your chemical of interest (Hamama et al., 2012).

  • Corrosion Inhibition : Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, as corrosion inhibitors for mild steel. This study indicates potential industrial applications of related compounds (Saraswat & Yadav, 2020).

  • Inhibitory Activity on Protein Kinases : Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines, which are structurally related, exhibited inhibitory activity on bacterial serine/threonine protein kinases. This study suggests the potential use of such compounds in addressing bacterial resistance (Lapa et al., 2013).

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXBCXXBDBPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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